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Germane, dimethyl-

Cat. No.: B074662
CAS No.: 1449-64-5
M. Wt: 104.72 g/mol
InChI Key: QAIUTSJMFUOGED-UHFFFAOYSA-N
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Description

Historical Context and Significance of Organogermanium Compounds in Modern Chemical Science

The history of organogermanium chemistry dates back to 1887 with the synthesis of the first organogermanium compound, tetraethylgermane (B1293566), by Winkler. wikipedia.orgwikipedia.org However, it wasn't until after 1945 that germanium's electronic properties as a semiconductor were recognized, leading to its significant economic importance. wikipedia.org In the 1970s, the organogermanium compound 2-carboxyethylgermasesquioxane was reported and explored for its potential as a dietary supplement. wikipedia.org

The field has since expanded significantly, with research exploring a vast array of organogermanium compounds. These compounds are pivotal in understanding fundamental chemical properties and reaction mechanisms. nih.gov Modern applications of organogermanium compounds are extensive and varied. They are utilized as catalysts in polymerization, in the production of nanowires, and have found applications in fiber-optic systems, infrared optics, and solar cell technology. wiley.comwikipedia.org Furthermore, some organogermanium compounds have been investigated for their potential in medicinal chemistry and as chemotherapeutic agents due to their low mammalian toxicity and activity against certain bacteria. ontosight.aipaperpublications.org The development of water-soluble organic germanium compounds has also led to their use as supplements and food additives in cosmetic products. nih.gov

Foundational Principles of Organometallic Chemistry Relevant to Germanium

Organometallic chemistry is the study of compounds containing at least one metal-to-carbon bond. wiley-vch.de Germanium, a metalloid in Group 14 of the periodic table, shares chemical similarities with silicon and tin. wikipedia.orgwikipedia.org The principles of organometallic chemistry provide a framework for understanding the synthesis, structure, and reactivity of organogermanium compounds.

A key aspect is the nature of the metal-carbon bond, which can range from ionic to covalent. wiley-vch.de In organogermanium compounds, the germanium-carbon (Ge-C) bond is predominantly covalent and relatively stable in air. wikipedia.org The synthesis of these compounds often involves the alkylation of germanium halides with organolithium or Grignard reagents. wikipedia.org

The reactivity of organogermanium compounds is influenced by the polarity of the Ge-C bond and the presence of other functional groups. For instance, the germanium-hydrogen (Ge-H) bond is susceptible to air oxidation. wikipedia.org The study of organogermanium chemistry also encompasses species with multiple bonds to germanium, such as germenes (Ge=C) and digermylenes (Ge=Ge), which often require bulky substituents for stabilization. wikipedia.org

Position of Dimethylgermane within the Broader Landscape of Organogermanium Chemistry

Dimethylgermane, with the chemical formula (CH₃)₂GeH₂, holds a fundamental position within the landscape of organogermanium chemistry. As a simple alkylgermane, it serves as a crucial precursor and intermediate in the synthesis of a wide variety of more complex organogermanium compounds. ontosight.aismolecule.com

Its utility is demonstrated in its reactions to form other functionalized germanium compounds. For example, it can be halogenated to produce dimethylgermanium dihalides, such as dibromo(dimethyl)germane ((CH₃)₂GeBr₂) and difluorodimethylgermane ((CH₃)₂GeF₂). smolecule.comontosight.ai These dihalides, in turn, are valuable reagents. For instance, dibromo(dimethyl)germane is used as a precursor for depositing germanium-containing thin films in electronic and optoelectronic devices. ontosight.ai Similarly, dimethylgermane can be a starting material for producing methyltrifluorogermane (CH₃GeF₃), another precursor for germanium-based thin films. ontosight.ai

The study of dimethylgermane and its derivatives contributes significantly to the understanding of structure and bonding in organogermanium compounds. For example, gas phase electron diffraction studies of dihalo(dimethyl)germanes have revealed interesting structural features, such as expanded C-Ge-C bond angles that deviate from the typical tetrahedral geometry. vulcanchem.com This highlights the importance of even simple molecules like dimethylgermane in advancing the fundamental knowledge of organometallic chemistry.

Direct Synthetic Routes to Dimethylgermane Precursors

The preparation of suitable precursors is the foundational step in the synthesis of dimethylgermane. Halogenated dimethylgermanes are common starting materials due to their reactivity and versatility.

Synthesis of Dichloro(dimethyl)germane

Dichloro(dimethyl)germane, also known as dimethylgermanium dichloride, is a key intermediate in organogermanium chemistry. ereztech.comcymitquimica.com One established method for its synthesis involves the direct reaction of methyl chloride with a germanium/copper mixture at elevated temperatures, typically between 320-350 °C. acs.org This process, analogous to the direct synthesis of methylchlorosilanes, yields a mixture of methylchlorogermanes, from which dichloro(dimethyl)germane can be separated. acs.org

Preparative Methods for Monohalogeno(dimethyl)germanes

High-yield syntheses for monohalogenated dimethylgermanes (Me2GeHX, where X = F, Cl, Br, I) have been developed. cdnsciencepub.comcdnsciencepub.com A common strategy involves the reaction of dimethylgermane (Me2GeH2) with a suitable halogenating agent. cdnsciencepub.com For instance, chloro(dimethyl)germane (Me2GeHCl) can be prepared by reacting dimethylgermane with boron trichloride (B1173362) (BCl3). cdnsciencepub.com Similarly, bromo(dimethyl)germane and iodo(dimethyl)germane can be synthesized. cdnsciencepub.com Fluoro(dimethyl)germane (Me2GeHF) can be obtained by passing iodo(dimethyl)germane through a column packed with lead(II) fluoride. cdnsciencepub.com These monohalogenated derivatives are valuable for further synthetic transformations. cdnsciencepub.com

Synthesis of Di-iodo(dimethyl)germane

The synthesis of di-iodo(dimethyl)germane is an important route to access iodine-substituted germane (B1219785) precursors. One approach involves the reaction of an appropriate starting material with an iodinating agent. For example, the reaction of germane with iodine can produce iodogermanes. researchgate.net While specific high-yield methods for di-iodo(dimethyl)germane are less commonly detailed, general principles of halogenation of organogermanes apply. marshallplan.at

Reduction-Based Approaches for Organogermane Formation

A primary method for synthesizing organogermanes, including dimethylgermane, is the reduction of organogermanium halides. loc.gov This approach is widely applicable and effective.

The most common and direct route involves the use of reducing agents like lithium aluminum hydride (LiAlH4). loc.govthieme-connect.de For example, dimethylgermane can be prepared in high yields by the reduction of dichloro(dimethyl)germane with LiAlH4 in an anhydrous solvent such as n-butyl ether. cdnsciencepub.comthieme-connect.de Other reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium tri-tert-butoxyaluminohydride have also been employed in specific cases. loc.govthieme-connect.de The general reaction is as follows:

R2GeX2 + 2[H] → R2GeH2 + 2HX (where X is a halogen)

This method is foundational for producing a wide array of organohydrogermanes from their corresponding halides. loc.gov

Hydrogermylation Reactions in the Synthesis of Substituted Germanes

Hydrogermylation, the addition of a Ge-H bond across a carbon-carbon multiple bond, is a powerful and atom-economical method for forming carbon-germanium bonds and synthesizing more complex organogermanes. tugraz.atchinesechemsoc.org This reaction can be initiated by various means, including radical initiators, Lewis acids, or transition metal catalysts. tugraz.atchinesechemsoc.org

For instance, dimethylgermane can be reacted with alkenes or alkynes to produce a variety of substituted germanes. amazonaws.com AIBN (azobisisobutyronitrile) or DTBP (di-t-butyl peroxide) are commonly used as radical initiators for these reactions. tugraz.at Transition metal catalysis, for example with copper, has also been shown to be effective for the hydrogermylation of activated alkenes with hydrogermanes. chinesechemsoc.org This method allows for the creation of diverse organogermanium compounds with precise control over the resulting structure. chinesechemsoc.orgamazonaws.com

Routes to Aminopropyl Germanes via Salt Metathesis and Reduction

The synthesis of aminopropyl germanes, which have applications as linking groups, can be achieved through a multi-step process involving salt metathesis and subsequent reduction. tugraz.at

A synthetic strategy involves the reaction of a germanium halide with a protected aminopropyl Grignard or organolithium reagent. tugraz.at This salt metathesis reaction, a type of double displacement, forms a new carbon-germanium bond. tugraz.atwikipedia.org Following the formation of the protected aminopropyl germane, a deprotection step is carried out. tugraz.at

An alternative approach involves the hydrogermylation of allylamine (B125299) with a suitable hydrogermane, which can be initiated by radical initiators. tugraz.at Another route involves the reaction of a germane with allyl cyanide, followed by the hydrogenation of the resulting nitrile to yield the aminopropyl germane. tugraz.at

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Ge B074662 Germane, dimethyl- CAS No. 1449-64-5

Properties

IUPAC Name

dimethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIGDFHKELAHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[GeH2]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-64-5
Record name Germane, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Specialized Synthesis of Dimethylgermane Derivatives for Industrial Applications

1 Direct Process Synthesis for Key Intermediates

A foundational method for the industrial production of essential organogermanium intermediates is the direct process, analogous to the Rochow-Müller process for organosilicon compounds. This method is particularly important for synthesizing dimethylgermanium dichloride ((CH₃)₂GeCl₂), a versatile precursor for a wide range of more complex derivatives.

In this process, gaseous methyl chloride is reacted with germanium powder that is intimately mixed with a copper catalyst. google.com The reaction is conducted at elevated temperatures, typically in the range of 320 to 360°C. google.com The output is a mixture of methylgermanium (B72786) chlorides, from which dimethylgermanium dichloride can be separated. This derivative is a crucial starting material for producing other organogermanium compounds, such as organopolygermanoxanes, which have applications as specialized waxy or resinous materials. google.com

Table 1: Industrial Direct Synthesis of Dimethylgermanium Dichloride

Reactants Catalyst Temperature Key Product Industrial Application Source(s)

2 Synthesis of Derivatives for Advanced Deposition and Polymerization

The electronics industry's need for high-quality germanium-containing thin films, such as silicon-germanium (SiGe) alloys for heterojunction bipolar transistors, has spurred the synthesis of specialized organogermanium precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). google.com These precursors must be volatile, stable, and highly pure to ensure the quality of the deposited film.

Dimethylgermanium dichloride serves as a building block for these more complex molecules. For instance, derivatives designed for organometallic polymers can be synthesized through reactions with Grignard reagents. A specific example is the synthesis of p-Bis(chlorodimethylgermyl)benzene, which is intended for creating polymers containing phenylene groups in their backbone. oup.com

Furthermore, to overcome issues with precursor delivery and handling, such as the pyrophoric nature of germane (B1219785) (GeH₄), research has focused on developing liquid precursors like organogermanium carboxylates. ias.ac.in Techniques such as Aerosol Assisted Chemical Vapor Deposition (AACVD) utilize precursors like diethyl germanium bis-picolinate and trimethyl germanium quinaldate, which are dissolved in a solvent, aerosolized, and then transported to a heated substrate for deposition. ias.ac.in This approach highlights a key industrial strategy: modifying the organic ligands on the germanium center to fine-tune the precursor's physical properties (e.g., solubility, volatility) for a specific application. ias.ac.in

Table 2: Synthesis of a Dimethylgermane Derivative for Polymer Applications

Starting Material Reagent Type Example Product Derivative Type Intended Application Source(s)

Advanced Spectroscopic and Structural Characterization of Dimethylgermane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. oregonstate.edu In the case of monohalogeno- and monopseudohalogeno-(dimethyl)germanes, ¹H NMR is a key tool for their identification and characterization. cdnsciencepub.com The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). cdnsciencepub.comoregonstate.edu The spectra for these derivatives were recorded in carbon tetrachloride solutions. cdnsciencepub.com

The ¹H NMR parameters for various dimethylgermane derivatives have been documented, providing valuable data for structural comparison with related compounds. cdnsciencepub.com For instance, the chemical shifts and coupling constants offer insights into the electronic effects of the halogen and pseudohalogen substituents on the methyl and hydride protons of the dimethylgermane moiety. cdnsciencepub.com

Beyond protons, NMR can be applied to other nuclei with a non-zero spin, a technique known as multinuclear NMR. ilpi.com For organogermanium compounds, ⁷³Ge NMR is of particular interest, although it presents challenges due to the nucleus's low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment, which leads to broad resonance signals. northwestern.educhemlin.org Despite these difficulties, ⁷³Ge NMR has been applied to a limited number of organometallic and inorganic germanium-containing compounds. northwestern.edu

The chemical shifts for ⁷³Ge have been determined for some arylgermane compounds, with values ranging from -55 to -234 ppm. northwestern.edu The one-bond Ge-H coupling constants (¹JGe-H) in simple arylgermane compounds have been measured to be in the range of 95-98 Hz. northwestern.edu Neat GeMe₄ is often used as an external reference for ⁷³Ge chemical shifts. northwestern.edu The development of techniques like 2D ¹H-⁷³Ge HETCOR experiments offers further avenues for characterizing dimethylgermane compounds. northwestern.edu

Table 1: Spectroscopic Data for Selected Dimethylgermane Derivatives

CompoundSpectroscopic TechniqueObserved Frequencies/ShiftsAssignment
Me₂GeHX (X=F, Cl, Br, I)Infrared Spectroscopy~830 cm⁻¹, ~760 cm⁻¹CH₃ rocking modes cdnsciencepub.com
Me₂GeHX (X=F, Cl, Br, I)¹H NMR SpectroscopyVaries with XChemical shifts of methyl and hydride protons cdnsciencepub.com
Arylgermanes⁷³Ge NMR Spectroscopy-55 to -234 ppm⁷³Ge chemical shifts northwestern.edu
Arylgermanes⁷³Ge NMR Spectroscopy95-98 Hz¹J(Ge-H) coupling constants northwestern.edu

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the context of dimethylgermane compounds, mass spectrometry provides crucial information for molecular identification. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

When a dimethylgermane derivative is subjected to mass spectrometric analysis, it undergoes fragmentation, breaking apart in a predictable manner. The resulting mass spectrum displays a parent molecular ion peak corresponding to the intact molecule, along with a series of fragment ion peaks. The fragmentation pathways are characteristic of the compound's structure. For instance, the cleavage of methyl groups or other substituents from the germanium center is a common fragmentation pathway. The analysis of these fragments helps in confirming the molecular structure, including the connectivity of the backbone and the identity of end groups. lcms.cz For complex molecules, tandem mass spectrometry (MS/MS) can be employed, where a specific precursor ion is selected, fragmented further, and then analyzed to provide even more detailed structural information. lcms.cznih.gov The study of how clusters of molecules, such as those involving dimethylamine, fragment within the spectrometer can also provide quantitative data on their stability and interaction energies. copernicus.orgcopernicus.org

Advanced Diffraction Techniques for Geometric Parameters

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a molecule. These methods provide accurate measurements of bond lengths and angles, which are fundamental to understanding a compound's chemical behavior.

Vapour phase electron diffraction is a specialized technique used to determine the molecular structure of volatile compounds in the gas phase. This method has been successfully applied to dichloro(dimethyl)germane, ((CH₃)₂GeCl₂), providing key geometric parameters. cdnsciencepub.com In these experiments, a beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is analyzed to derive the interatomic distances and angles.

The analysis of dichloro(dimethyl)germane revealed a tetrahedral-like geometry around the central germanium atom. The principal geometric parameters were determined with high precision. cdnsciencepub.comresearchgate.net These experimental values can be compared with those of related compounds, such as difluoro(dimethyl)germane (Me₂GeF₂) and dimethylgermyl dibromide (GeBr₂Me₂), to observe trends in how different halogen substituents affect the molecular geometry. rsc.orgrsc.org For example, the Ge-C bond length changes depending on the number and type of halogen atoms attached to the germanium. cdnsciencepub.com

Below is a table summarizing the geometric parameters for dichloro(dimethyl)germane determined by vapour phase electron diffraction.

ParameterValueReference
r_g(Ge-C) Bond Length1.928 ± 0.006 Å cdnsciencepub.com
r_g(Ge-Cl) Bond Length2.143 ± 0.004 Å cdnsciencepub.com
∠ClGeCl Bond Angle106.3° ± 1.3° cdnsciencepub.com
∠CGeC Bond Angle120.3° ± 4.0° cdnsciencepub.com
∠CGeCl Bond Angle107.0° ± 0.6° cdnsciencepub.com

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of crystalline compounds. springernature.com This technique provides detailed information about the spatial position of every atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state. encyclopedia.pub

For chiral compounds that are enantiomerically pure, SC-XRD is the most reliable tool for determining the absolute configuration. researchgate.net This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. encyclopedia.pub The determination of the absolute structure is crucial, especially for molecules with multiple stereogenic centers. researchgate.net While obtaining a high-quality single crystal can be a challenge, the resulting data is unambiguous. researchgate.net The technique is so powerful that it can be used to assign the absolute configuration of complex natural products, sometimes after derivatization to improve crystal quality. encyclopedia.pub

Vapour Phase Electron Diffraction for Dichloro(dimethyl)germane

Electron Paramagnetic Resonance (EPR) Spectroscopy in Organogermanium Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that possess unpaired electrons. bruker.com It is the only method that directly detects unpaired electrons and is particularly valuable for characterizing organometallic radicals, such as those derived from organogermanium compounds. bruker.com The analysis of an EPR spectrum provides detailed information on the electronic and spatial structure of radical species. bruker.com

The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. bruker.com When a paramagnetic sample is placed in a strong magnetic field, the unpaired electron's spin can align in two different energy states. The absorption of microwave radiation can induce transitions between these energy levels. This absorption is detected and plotted as a first derivative to produce the characteristic EPR spectrum.

Two key parameters are extracted from an EPR spectrum: the g-factor and the hyperfine coupling constant.

The g-factor: This dimensionless quantity is a proportionality constant that characterizes the magnetic moment of the unpaired electron in its specific chemical environment. For a free electron, the g-factor (ge) is approximately 2.0023. nih.gov In organic radicals, where the electron is delocalized in p-orbitals, the g-factor typically remains close to this value. However, in organometallic radicals, particularly those involving heavier elements like germanium, spin-orbit coupling can cause significant deviations from the free-electron value. researchgate.netlibretexts.org For instance, studies on complex germyl-substituted radicals have shown that increasing the number of germyl (B1233479) substituents leads to larger g-values, reflecting increased spin-orbit coupling. researchgate.net

Hyperfine Coupling: This phenomenon arises from the interaction (coupling) of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei that have a non-zero nuclear spin (I > 0). This interaction splits the EPR signal into multiple lines, a pattern known as hyperfine splitting. bhu.ac.in The number and spacing of these lines provide crucial information about the number and type of nuclei interacting with the electron and their distance from the unpaired electron. libretexts.org For radicals derived from dimethylgermane, relevant magnetic nuclei include protons (¹H, I = 1/2) and, in isotopically enriched samples, carbon-13 (¹³C, I = 1/2) and germanium-73 (B84798) (⁷³Ge, I = 9/2, 7.7% natural abundance). The magnitude of the splitting is given by the hyperfine coupling constant (a), which indicates the extent of the unpaired electron's delocalization onto that nucleus. libretexts.org For example, the well-studied methyl radical (•CH₃) exhibits an EPR spectrum with four lines (a quartet) in a 1:3:3:1 intensity ratio, which arises from the interaction of the unpaired electron with three equivalent hydrogen atoms. testbook.com

While specific experimental EPR spectra for the simple dimethylgermyl radical, (CH₃)₂GeH•, are not extensively documented in the literature, the expected spectral features can be predicted. The spectrum would be dominated by a large doublet splitting from the single germyl proton (Ge-H). Each line of this doublet would be further split by the six equivalent protons of the two methyl groups, theoretically resulting in a septet of doublets. Further splitting could be observed from the ⁷³Ge nucleus if present in sufficient abundance.

Table 1: Key Parameters in EPR Spectroscopy

ParameterSymbolInformation ProvidedTypical Values/Notes
g-factorgCharacterizes the electronic environment of the unpaired electron. Sensitive to spin-orbit coupling.- Organic radicals: ~2.0023
  • Organometallic (e.g., Germyl) radicals: Can deviate significantly due to larger spin-orbit coupling effects. researchgate.netlibretexts.org
  • Hyperfine Coupling Constanta (isotropic)Measures the strength of the interaction between the unpaired electron and a magnetic nucleus. Indicates electron delocalization.- Dependent on the specific nucleus (e.g., ¹H, ¹³C, ⁷³Ge) and its position relative to the unpaired electron.
  • Units are typically Gauss (G) or millitesla (mT).
  • Signal Multiplicity2nI + 1Reveals the number (n) of equivalent nuclei with spin (I) coupling to the electron.- For n equivalent I=1/2 nuclei (e.g., protons), it produces n+1 lines.
  • Relative intensities often follow Pascal's triangle for I=1/2 nuclei. testbook.com
  • Thermal Analysis for Decomposition and Stability Assessment (e.g., Thermogravimetric Analysis)

    Thermal analysis techniques are essential for evaluating the thermal stability, decomposition pathways, and lifespan of chemical compounds. bruker.com Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, providing quantitative information about changes in a material's mass as a function of temperature in a controlled atmosphere. osti.govd-nb.info This data is used to determine decomposition temperatures, assess thermal stability, and analyze the composition of volatile components. nist.gov

    The thermal stability of an organogermanium compound like dimethylgermane is fundamentally linked to the strength of its covalent bonds. The primary pathways for thermal decomposition are initiated by the homolytic cleavage of the weakest bonds in the molecule. For dimethylgermane, these are typically the Germanium-Carbon (Ge-C) and Germanium-Hydrogen (Ge-H) bonds. Theoretical studies on related organogermanium compounds, such as germolane, indicate that the initial step of thermal decomposition is often the rupture of a Ge-C bond, leading to the formation of a diradical intermediate. najah.edu The bond dissociation energy for the Ge-C bond in a related compound, tetramethylgermane (B1582461), is a key factor in its thermal breakdown, which proceeds by the loss of a methyl radical. molaid.comcsic.es Another potential decomposition pathway, particularly at higher temperatures, is the elimination of molecular hydrogen (H₂). najah.edu

    TGA is widely employed to characterize the thermal behavior of organogermanium compounds used as precursors in materials science. The resulting TGA curve, or thermogram, plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are critical indicators of a compound's thermal stability. Research on various organogermanium compounds reveals a wide range of stabilities. For example, some complex donor-acceptor organogermanium compounds designed for optoelectronics exhibit remarkably high thermal stability, with a 5% weight loss temperature (Td) recorded at 466 °C under a nitrogen atmosphere. rsc.orgrsc.org In contrast, other functionalized organogermanium amides have been shown to undergo thermal decomposition rather than clean sublimation or volatilization. ucr.ac.cr The atmosphere during the analysis (e.g., inert nitrogen or oxidizing air) also significantly impacts the decomposition profile.

    Table 2: Illustrative Thermal Decomposition Data for Various Organogermanium Compounds

    Compound TypeAnalysis TechniqueKey FindingsReference
    Donor-Acceptor Organogermanium CompoundTGAHigh thermal stability; 5% weight loss temperature (Td) of 466 °C under N₂. rsc.orgrsc.org
    Organogermanium CarboxylatesTGAShowed complete volatilization under a nitrogen atmosphere, a desirable trait for CVD precursors. ias.ac.in
    β-Diketiminatogermanium(II) AmidesTGACompounds exhibit thermal decomposition rather than sublimation. ucr.ac.cr
    Germolane (theoretical study)DFT CalculationsDecomposition initiated by Ge-C bond rupture. H₂ elimination becomes favorable at temperatures above 1000 K. najah.edu
    Tetramethylgermane (related compound)Pyrolysis StudiesPrimary decomposition occurs via the loss of a methyl radical. molaid.com

    Chemical Reactivity and Reaction Mechanisms of Dimethylgermane and Its Intermediates

    Reactivity Governed by Germanium-Hydrogen and Other Functional Bonds

    The reactivity of dimethylgermane is significantly influenced by the nature of its chemical bonds, particularly the germanium-hydrogen (Ge-H) bond. The polarity of the Ge-H bond can be affected by the substituents attached to the germanium atom. In trialkylgermanium hydrides, a slight positive charge resides on the germanium atom. thieme-connect.de However, as alkyl groups are replaced by more electronegative groups like halogens, the polarity can reverse, placing a positive charge on the hydrogen atom. thieme-connect.de This inherent reactivity makes the Ge-H bond susceptible to cleavage by strong acids and bases. thieme-connect.de For instance, mineral acids or strong organic acids can cleave the Ge-H bond to form hydrogen gas, a reaction that may require a catalyst. thieme-connect.de Strong bases, such as butyllithium, can deprotonate organogermanium hydrides to form organogermyl-lithium compounds. thieme-connect.de

    Generation and Reactivity of Dimethylgermylene (Me₂Ge)

    Dimethylgermylene (Me₂Ge), a divalent germanium species, is a key reactive intermediate in organogermanium chemistry. Its generation and subsequent reactions have been the subject of extensive research.

    Dimethylgermylene can be photochemically generated from various precursors. oup.com One common method involves the laser flash photolysis of suitable organogermanium compounds. oup.comrsc.org For instance, the photolysis of decamethylcyclopentagermane using a low-pressure mercury arc lamp (254 nm) leads to the generation of dimethylgermylene. oup.com ESR studies have shown that the photochemically generated dimethylgermylene is in the singlet ground state. oup.com Another precursor for the photochemical generation of dimethylgermylene is 7,7-dimethyl-7-germanorbornadiene. oup.com Time-resolved spectroscopic techniques have been employed to study the transient absorption of photochemically generated dimethylgermylene, which shows an absorption maximum around 490-506 nm. oup.com

    The process of photochemical generation often involves the excitation of a precursor molecule to an excited state, which then undergoes a reaction to release the desired species. diva-portal.org In the context of lanthanide complexes, a light-harvesting chromophore, or "antenna," absorbs light and transfers the energy to the metal ion, sometimes leading to photoinduced electron transfer and the generation of a reactive species. diva-portal.org While the specific mechanism for dimethylgermylene generation is different, the underlying principle of using light to initiate a chemical transformation to produce a reactive intermediate is similar.

    Germylenes, including dimethylgermylene, are known to undergo insertion reactions into various σ-bonds. wikipedia.orgacs.org These reactions are a fundamental aspect of their reactivity.

    Dimethylgermylene has been shown to insert into the Si-H bond of aryldimethylsilanes. oup.com Studies on the relative reactivity of a series of substituted aryldimethylsilanes with thermally generated dimethylgermylene revealed that electron-withdrawing substituents on the aryl group enhance the reaction rate. oup.com This observation led to the postulation of a mechanism involving the nucleophilic attack of dimethylgermylene on the Si-H bond, proceeding through a pentacoordinated intermediate. oup.com

    Insertion reactions are not limited to Si-H bonds. Germylenes can also insert into carbon-halogen bonds, and this process is believed to occur through a two-step, radical abstraction-recombination mechanism for the reaction with benzyl (B1604629) bromide. wikipedia.org Insertion into C-O bonds has also been observed, though the products are typically stable only at very low temperatures. wikipedia.org While insertion into C-C bonds is generally not observed, strained C-Ge bonds can allow for germylene insertion. wikipedia.org C-H bonds are typically unreactive towards germylene insertion unless there is significant strain release to overcome the activation barrier. wikipedia.org

    The mechanism of insertion reactions can be complex and may involve different transition states depending on the reactants. For example, 1,2-insertion reactions can proceed through a four-centered transition state. uleth.ca

    Time-resolved kinetic studies have provided valuable insights into the reactivity of germylenes. psu.eduacs.org These studies allow for the direct measurement of rate constants for the bimolecular reactions of these transient species.

    The reaction of germylene (GeH₂) with ethylene (B1197577) has been studied over a range of pressures and temperatures, showing the characteristics of a third-body assisted association reaction. psu.edu Similarly, the reaction of GeH₂ with germane (B1219785) (GeH₄) to form digermane (B87215) is also pressure-dependent. acs.org

    For dimethylgermylene (GeMe₂), time-resolved studies have been conducted to determine the rate coefficients for its reactions with various substrates. rsc.org Interestingly, no reaction was observed between GeMe₂ and dimethylgermane (Me₂GeH₂) up to 549 K, setting an upper limit for the rate coefficient. rsc.org This is in contrast to the reaction of GeH₂ with Me₂GeH₂, which proceeds readily. rsc.org This difference in reactivity highlights the significant effect of methyl substitution on the germylene. Quantum chemical calculations support this finding, indicating that the lack of reactivity of GeMe₂ is due to a positive energy barrier for the rearrangement of the initially formed complexes. rsc.org

    The reaction of dimethylsilylene (SiMe₂) with dimethylgermane has also been investigated using time-resolved methods. figshare.comacs.org These studies surprisingly found that SiMe₂ reacts significantly slower with Me₂GeH₂ than with dimethylsilane (B7800572) (Me₂SiH₂). figshare.comacs.org

    Group transfer reactions involve the transfer of one or more groups of atoms from one molecule to another in a concerted manner. wikipedia.org In the context of dimethylgermylene, group transfer reactions provide a pathway to synthesize various organogermanium compounds.

    The transfer of a dimethylgermylene group from a precursor to a substrate has been investigated. acs.orgmit.edu One such precursor is dibenzo-7-dimethylgermanorbornadiene (Me₂GeA). acs.orgmit.edu The transfer of the [Me₂Ge] group from Me₂GeA to 2,3-dimethylbutadiene can be mediated by a platinum complex. acs.orgmit.edu Kinetic studies of this reaction are consistent with a mechanism where the rate-determining step is the loss of anthracene (B1667546) from a platinum-germylene intermediate. acs.org

    The mechanism of these transfer reactions can be influenced by the presence of catalysts or other reagents. For example, pyridine (B92270) has been shown to catalyze the formation of (Me₂Ge)₂A from Me₂GeA, proceeding through a pyridine-insertion intermediate. nsf.gov Quantum chemical calculations have been used to elucidate the computed mechanism for the fragmentation of related precursors, providing further insight into the reaction pathways. researchgate.net

    Time-Resolved Kinetic Studies of Bimolecular Reactions Involving Dimethylgermylene

    Thermal Decomposition Pathways of Organogermanium Analogues

    The thermal decomposition of organogermanium compounds is a critical area of study, particularly for applications in chemical vapor deposition (CVD) to produce germanium-containing materials. The decomposition pathways can be complex and are highly dependent on the structure of the organogermanium precursor.

    For instance, the pyrolysis of tetraethylgermane (B1293566) (Ge(C₂H₅)₄) primarily leads to the formation of Ge-Ge and a few C-C bonds, while the pyrolysis of tetravinylgermane (Ge(CH=CH₂)₄) results in the formation of Ge-C, C-C, and Ge-Ge bonds. researchgate.net This difference highlights how the nature of the organic substituent influences the decomposition products.

    The thermal stability of organogermanium compounds can vary significantly. Trialkylgermyl alkali metal compounds, for example, are sensitive to air and moisture and tend to decompose at higher temperatures to form the corresponding digermanes. uu.nl The decomposition of proxigermanium (Ge-132) is influenced by factors such as temperature and pH, yielding germanium oxides and various organic compounds. ontosight.ai

    In the gas phase, the decomposition of compounds like trimethylgermane has been studied to determine bond dissociation energies, such as the D(Me₃Ge–H) bond. researchgate.net Understanding the thermochemistry of these compounds is essential for predicting their decomposition behavior. researchgate.net The decomposition of adducts of organogermanium compounds with other reagents, such as the reaction of hexamethyldigermoxane with boron trifluoride, can also lead to bond cleavage and the formation of new products. cdnsciencepub.com

    Dissociation Kinetics of Germane and its Alkyl Derivatives

    The thermal decomposition of germane (GeH4) and its alkyl derivatives is a critical aspect of their chemistry, particularly in applications such as chemical vapor deposition. The dissociation kinetics of germane have been studied in detail, providing a basis for understanding the behavior of its alkylated counterparts like dimethylgermane.

    The dissociation of germane typically proceeds in two main stages:

    GeH₄ → GeH₂ + H₂

    GeH₂ → Ge + H₂

    Studies using shock waves and RRKM (Rice-Ramsperger-Kassel-Marcus) theory have determined the rate constants for these reactions. For the first stage of germane dissociation, the high-pressure and low-pressure limit rate constants have been reported. researchgate.net Similarly, kinetic constants for the decomposition of the resulting germylene (GeH₂) have also been determined. researchgate.net

    While specific kinetic data for the dissociation of dimethylgermane is less prevalent in the literature, the bond dissociation energies for related organogermanium compounds have been investigated. For instance, the bond dissociation energy D(Me₃Ge-H) has been determined kinetically, providing insight into the strength of the Ge-H bond in methylated germanes. kit.edu The decomposition of other organometallic compounds, such as dimethylmercury, has also been studied, offering comparative kinetic and mechanistic data. msu.edu The study of the thermal decomposition of energetic materials often involves detailed kinetic analysis, including the determination of activation energies (Ea) and pre-exponential factors (lgA), which are key parameters in understanding dissociation kinetics. pku.edu.cne3s-conferences.org

    The following table summarizes kinetic parameters for the decomposition of germane as a reference for the dissociation behavior of germane derivatives.

    ReactionParameterValueConditions
    GeH₄ → GeH₂ + H₂k₁,∞2.0 × 10¹⁴ exp(−208.0/RT) s⁻¹High-pressure limit
    GeH₄ → GeH₂ + H₂k₁,₀1.7 × 10¹⁸(1000/T)³.⁸⁵ exp(−208.0/RT) cm³/(mol s)Low-pressure limit
    GeH₂ → Ge + H₂k₂,₀2.8 × 10¹⁵(1000/T)¹.³² exp(−135.0/RT) cm³/(mol s)Low-pressure limit
    Data sourced from studies on germane dissociation kinetics. researchgate.net

    Unimolecular Decomposition Mechanisms (e.g., 1,2-H shift, 1,1-H₂ elimination, Cycloreversion)

    The unimolecular decomposition of organogermanium compounds can proceed through various complex pathways, including isomerization and elimination reactions. While detailed mechanistic studies specifically for dimethylgermane are limited, research on analogous compounds provides insight into potential decomposition channels. kit.edursc.org

    Theoretical studies on the unimolecular decomposition of various organic and organometallic molecules have identified several common mechanisms:

    Homolytic Bond Cleavage: This involves the breaking of a bond to form two radical species. For dimethylgermane, this could involve the cleavage of a Ge-C or Ge-H bond.

    Isomerization Reactions: These can occur via hydrogen or alkyl group transfers, leading to the formation of an intermediate that subsequently decomposes. researchgate.netresearchgate.net For example, a 1,2-hydrogen shift could lead to a germylene intermediate.

    Elimination Reactions: These pathways involve the removal of a small molecule, such as H₂ (1,1-H₂ elimination) or methane.

    For other complex molecules, computational studies have mapped out multiple decomposition pathways, including bond dissociation, isomerization-elimination reactions, and the formation of various stable and radical products. kit.edursc.org The branching ratios of these competing channels are often dependent on temperature and pressure. kit.edu For instance, in the decomposition of 2,5-dimethylfuran, pathways involving hydrogen transfer to form a carbene intermediate compete with initial C-H bond fission. rsc.orgresearchgate.net Similar competitive pathways are likely to be relevant in the decomposition of dimethylgermane.

    Catalytic Transformations Mediated by Organogermanium Compounds

    Certain organogermanium compounds have demonstrated a significant ability to promote the isomerization of aldose sugars to ketose sugars. researchgate.net Specifically, compounds containing the 3-(trihydroxygermyl)propanoic acid (THGP) structure have been shown to enhance the conversion of glucose to fructose (B13574) and lactose (B1674315) to lactulose (B1674317). pku.edu.cnresearchgate.net

    The mechanism behind this promotion involves the formation of a complex between the organogermanium compound and the sugar. Key findings from research in this area include:

    Increased Reaction Rate and Yield: Organogermanium compounds can double the initial rate of isomerization and increase the final yield of the ketose by shifting the reaction equilibrium. researchgate.net

    Enhanced Affinity for Ketoses: ¹H-NMR studies have revealed that organogermanium compounds with the THGP structure have a significantly higher affinity for ketoses (20-40 times stronger) compared to aldoses. researchgate.net This preferential complexation with the ketose product suppresses the reverse reaction back to the aldose.

    Stabilization of Intermediates: The organogermanium compound is believed to stabilize the cis-enediol intermediate formed during the alkaline isomerization process, thereby increasing the initial reaction rate. pku.edu.cn

    Protection from Degradation: The formation of stable ketose-organogermanium complexes also protects the sugar molecules from degradation under alkaline conditions. researchgate.net

    This catalytic effect has been explored for industrial applications, including the development of continuous production systems for lactulose syrup. researchgate.net

    AldoseKetoseOrganogermanium Compound UsedObserved Effect
    GlucoseFructoseTHGP and its derivativesIncreased reaction rate and yield. pku.edu.cnresearchgate.net
    LactoseLactuloseTHGP and its derivativesEnhanced conversion and protection from degradation. researchgate.net
    Arabinose, Ribose, Xylose, MannoseCorresponding KetosesOrganogermanium compounds2-6 times increase in ketose yield. researchgate.net

    While often considered to have low reactivity in homogeneous catalysis, organogermanium compounds can exhibit significant catalytic activity under specific conditions. cdnsciencepub.com Their role in both homogeneous and heterogeneous systems is an area of ongoing research.

    Homogeneous Catalysis: Recent studies have shown that aryl germanes can be highly reactive in gold-catalyzed cross-coupling reactions with arenes. cdnsciencepub.com This reactivity is attributed to the relatively low bond dissociation energy of the aryl-germanium bond. Organometallic complexes, in general, are widely used as homogeneous catalysts for reactions like hydrogenations and carbonylations. nih.gov

    Heterogeneous Catalysis: Germanium-based materials have found applications as heterogeneous catalysts.

    Polyester Production: Germanium dioxide (GeO₂) is used as a catalyst in the production of polyester, where it offers good catalytic properties and stability. alfachemic.com

    Hydrogenation Reactions: Germanium catalysts have shown good catalytic effects in the hydrogenation of α,β-unsaturated aldehydes to saturated aldehydes, increasing reaction rates and yields. alfachemic.com

    Carbon Nanomaterial Synthesis: In combination with other catalysts like palladium on an alumina (B75360) support, germanium can be used to synthesize various carbon nanostructures from the decomposition of acetylene (B1199291). alfachemic.com

    Photocatalysis: Materials containing GeO₄ tetrahedra can act as photocatalysts for the degradation of pollutants in water due to their ability to promote the separation of photogenerated electrons and holes. alfachemic.com

    Furthermore, palladium nanoparticles have been shown to be effective catalysts for the cross-coupling of aryl halides with aryl germanes, demonstrating a reactivity that is orthogonal to traditional homogeneous palladium catalysts. cdnsciencepub.com

    Promotion of Sugar Isomerization Reactions

    Reactions with Halogenating and Other Reagents

    Dimethylgermane undergoes reactions with various reagents, including halogens and their compounds, leading to the formation of substituted germane derivatives.

    High-yield syntheses of monohalogenated dimethylgermane derivatives, Me₂GeHX (where X = F, Cl, Br, I), have been reported. cdnsciencepub.com These reactions typically involve the substitution of a hydrogen atom on the germane with a halogen. The resulting compounds have been characterized using various spectroscopic methods, including ¹H NMR, infrared, and Raman spectroscopy. cdnsciencepub.com

    The general reaction can be represented as: (CH₃)₂GeH₂ + YX → (CH₃)₂GeHX + HY (where YX is a halogenating agent)

    The reactivity and the nature of the product depend on the specific halogenating reagent used. Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂) and compounds like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). savemyexams.com

    With respect to other reagents, such as acids and bases, the reactivity of germanes can be inferred from the general behavior of related hydrides. Acids can react with metal-containing compounds, and the nature of the salt produced depends on the acid used (e.g., hydrochloric acid produces chlorides). savemyexams.comsavemyexams.comsiyavula.com Bases, which are typically metal oxides or hydroxides, react with acids in neutralization reactions. savemyexams.comsavemyexams.comsiyavula.com The reaction of dimethylgermane with strong acids or bases would likely lead to cleavage of the Ge-H or Ge-C bonds, but specific documented examples for dimethylgermane are scarce.

    Computational and Theoretical Studies of Dimethylgermane Systems

    Quantum Chemical Calculation Methodologies Applied to Germanium Compounds

    The presence of the heavy germanium atom necessitates the use of sophisticated quantum chemical methods to accurately model the electronic structure and predict reactivity.

    Density Functional Theory (DFT) has become a widely used quantum mechanical modeling technique in physics and chemistry for examining complex systems. researchgate.net This method determines the electronic structure of atoms and molecules by focusing on the electron density, which allows for the prediction of properties like energy, structure, and interactions. researchgate.net For germanium compounds, DFT methods, particularly those using hybrid functionals like B3LYP, are frequently employed. For instance, the B3LYP functional has been used to determine the structures of reactants and transition states in studies of germane (B1219785) decomposition. In a study on the reaction between dimethylsilylene and dimethylgermane, the G2(MP2,SVP)//B3LYP level of theory was used, where geometries are optimized with B3LYP. nsc.ruresearchgate.net DFT calculations have also been applied to explore the properties of various germanium clusters and materials for applications in photovoltaics and electronics. capes.gov.brresearchgate.netwikipedia.orgresearchgate.net The B3LYP functional, often paired with basis sets like 6-311+G* or aug-cc-pvtz, has been shown to provide results that compare well with higher-level CCSD(T) calculations for germylene insertions, demonstrating its utility and reliability for these systems. researchgate.net

    For achieving high accuracy, especially for thermodynamic quantities, ab initio post-Hartree-Fock methods are the gold standard. These methods combine results from several calculations to approximate a high level of theoretical accuracy. ethz.ch

    High-level coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are often used to compute energies with high precision. ic.ac.ukmdpi.com For example, the heats of formation for key species like GeH4 and Ge(CH3)4 have been computed at the CCSD(T) level, with extrapolations to the complete basis set (CBS) limit to achieve maximum accuracy. researchgate.net

    Composite methods like the Gaussian-n (Gn) theories (e.g., G1, G2, G3) are specifically designed to calculate thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). ethz.chic.ac.uknih.gov These methods involve a series of calculations at different levels of theory (like MP2, MP4, and QCISD(T)) with various basis sets, which are then combined to estimate a highly accurate final energy. ethz.chnih.gov Quantum chemical calculations at the G2(MP2,SVP)//B3LYP level were instrumental in explaining the reactivity differences between germylene (GeH₂) and dimethylgermylene (GeMe₂) with dimethylgermane. nih.gov Similarly, the reaction of dimethylsilylene with dimethylgermane was also investigated using this level of theory. nsc.ruresearchgate.net

    Table 1: Summary of High-Accuracy Ab Initio Methods Used in Germanium Compound Studies
    MethodDescriptionApplication ExampleReference
    CCSD(T)Coupled Cluster with Single, Double, and perturbative Triple excitations. Considered the "gold standard" for single-reference systems.Calculation of reaction activation energies and heats of formation for germane and its derivatives. researchgate.netic.ac.uk
    G2/G3 TheoryComposite methods combining multiple calculations (MP2, QCISD(T)) to achieve high accuracy for thermochemistry.Determination of enthalpies of formation and bond dissociation energies for germane derivatives. ethz.chic.ac.uk
    G2(MP2,SVP)//B3LYPA specific composite method where geometry is from DFT (B3LYP) and energy is calculated using a G2(MP2,SVP) scheme.Investigating the reaction kinetics of germylenes and silylenes with dimethylgermane. nsc.ruresearchgate.netnih.gov
    MP2Møller-Plesset perturbation theory to the second order. A common method to include electron correlation.Used in geometry optimizations and as part of composite methods like G2. ethz.chic.ac.uk

    The choice of basis set is critical for accurate quantum chemical calculations. tamuc.edu For heavy elements like germanium, large basis sets with polarization and diffuse functions are necessary to properly describe the electron distribution. tamuc.edunih.gov Correlation-consistent basis sets, such as the aug-cc-pVTZ, are often used, and energies are sometimes extrapolated to the complete basis set (CBS) limit to minimize basis set incompleteness error. researchgate.netic.ac.uk

    Furthermore, for atoms as heavy as germanium, relativistic effects become significant and cannot be ignored for high-accuracy calculations. nih.govresearcher.lifersc.org These effects arise because the core electrons in heavy atoms move at speeds that are a significant fraction of the speed of light. Relativistic effects can be scalar (affecting orbital contraction/expansion) or include spin-orbit coupling. cdnsciencepub.com Calculations on germanium compounds often explicitly include corrections for scalar relativistic effects and spin-orbit correlation to obtain accurate thermochemical data. researchgate.netaip.org Methods like four-component Dirac-Kohn-Sham DFT or using effective core potentials (ECPs) like LANL2DZ that implicitly include relativistic effects are common strategies. nih.govnih.govcdnsciencepub.com Studies have shown that for compounds containing heavier atoms like Ge, approximating corrections with nonrelativistic results can lead to large errors. nih.govrsc.org

    Ab Initio Methods (e.g., G2, MP2, CCSD(T)) for High-Accuracy Calculations

    Molecular Structure and Bonding Analysis

    Computational methods are essential for predicting the three-dimensional structures of molecules and understanding the nature of the chemical bonds within them.

    The geometry of dimethylgermane, including its conformational properties, has been determined both experimentally and theoretically. Microwave spectroscopy studies have provided precise structural parameters for the heavy atoms. capes.gov.braip.org These experiments, which investigate the absorption of microwave radiation by molecules in the gas phase, allow for the determination of rotational constants, from which molecular geometry can be derived. researchgate.netresearchgate.netaip.org

    The internal rotation of the two methyl groups in dimethylgermane gives rise to a rotational barrier, which is the energy required to twist one methyl group relative to the other. This barrier has been experimentally determined from the splitting of transitions in the microwave spectrum. researchgate.netcapes.gov.braip.org Theoretical calculations using methods like DFT and MP2 are also widely used to predict rotational barriers. mdpi.comresearchgate.net The process involves mapping the potential energy surface by calculating the energy at different torsional angles, with the barrier being the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. mdpi.comtamuc.eduresearchgate.net

    Table 2: Experimental Structural and Rotational Barrier Data for Dimethylgermane
    ParameterValueMethodReference
    C-Ge Bond Length (r CGe)1.950 ± 0.003 ÅMicrowave Spectroscopy capes.gov.braip.org
    C-Ge-C Angle (∠ CGeC)110.0 ± 0.5°Microwave Spectroscopy capes.gov.braip.org
    Rotational Barrier (V₃)1182 cal/mol (~1.18 kcal/mol)Microwave Spectroscopy researchgate.netcapes.gov.braip.org
    Dipole Moment0.616 DMicrowave Spectroscopy (Stark Effect) researchgate.netaip.org

    The reactivity of dimethylgermane is closely linked to its divalent analogue, dimethylgermylene (:Ge(CH₃)₂), which is a key reactive intermediate. nsc.ru Like carbenes, germylenes can exist in low-lying singlet (all electrons spin-paired) and triplet (two unpaired electrons) electronic states. wikipedia.orglibretexts.org The energy difference between the ground state and the first excited state is known as the singlet-triplet energy gap, and the magnitude of this gap is crucial as the two states exhibit fundamentally different reactivity. researchgate.netchemrxiv.org

    Unlike carbenes, which can have either a singlet or a triplet ground state depending on the substituents, germylenes such as dimethylgermylene have exclusively singlet ground states. researchgate.netwikipedia.org This is attributed to the larger energy gap between the valence s and p orbitals in germanium compared to carbon, which makes it more favorable for the two non-bonding electrons to occupy the same, lower-energy 4s-character orbital. wikipedia.org The resulting C-Ge-C bond angle in Me₂Ge is around 98°, much smaller than the typical sp² angle, reflecting the significant p-character of the vacant orbital and s-character of the lone pair orbital. wikipedia.org

    This inherent singlet stability has a profound effect on reactivity. For example, time-resolved kinetic studies have shown that dimethylgermylene (GeMe₂) is remarkably less reactive than the parent germylene (GeH₂) in insertion reactions with methylgermanes by at least four orders of magnitude. nih.gov Quantum chemical calculations supported these findings, revealing that the lack of reactivity for GeMe₂ is due to a significant positive energy barrier for the rearrangement of the initial reaction complex. nih.gov The singlet germylene acts as a Lewis acid, forming a complex with a donor molecule; the subsequent insertion step is often the rate-limiting part of the reaction. wikipedia.orgnih.gov While free germylenes are singlet species, triplet states can be accessed, for example, through photochemical processes involving triplet biradical intermediates or by forming complexes with transition metals. nsc.ruresearchgate.net

    Thermochemical Properties: Enthalpies of Formation and Bond Dissociation Enthalpies

    Theoretical calculations are crucial for determining the thermochemical properties of reactive intermediates and other species for which experimental measurements are challenging. Various computational methods, such as Gaussian-n (Gn) theories (e.g., G2, G3, G4) and density functional theory (DFT), are employed to predict enthalpies of formation (ΔHf°) and bond dissociation enthalpies (BDE). researchgate.netcsic.eswikipedia.orggaussian.comuni-rostock.deresearchgate.net For organogermanium compounds, these calculations provide fundamental data for understanding their stability and reactivity. csic.es

    The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org Bond dissociation enthalpy is the standard enthalpy change associated with the homolytic cleavage of a chemical bond. wikipedia.org

    A review of the thermochemistry of germanium and organogermanium compounds highlights the importance of accurate theoretical values, especially when experimental data are scarce or conflicting. csic.es For instance, the theoretical value for the enthalpy of formation of tetramethylgermane (B1582461) (GeMe4) is considered more reliable in some contexts than existing experimental values. csic.es The bond dissociation enthalpies for Ge-H and Ge-C bonds in various organogermanium compounds have been determined through kinetic studies and theoretical calculations. csic.es For example, the Ge-H bond strength shows little variation with methyl substitution. csic.es

    Below is a table summarizing key thermochemical data for dimethylgermane and related species based on available literature.

    PropertySpeciesValue (kJ/mol)Method
    Enthalpy of Formation (ΔHf°)(CH₃)₂GeH₂-35.6 ± 8.4Estimated
    Bond Dissociation Enthalpy (D°)(CH₃)₂HGe-H346 ± 10Kinetics
    Bond Dissociation Enthalpy (D°)CH₃GeH₂-H346 ± 10Kinetics
    Bond Dissociation Enthalpy (D°)H₃Ge-H345.2QCISD(T)
    Bond Dissociation Enthalpy (D°)(CH₃)₃Ge-H340 ± 8Kinetics
    Bond Dissociation Enthalpy (D°)CH₃-H439.3 ± 0.4Experiment
    Bond Dissociation Enthalpy (D°)C-C~348General
    Bond Dissociation Enthalpy (D°)Ge-Ge~260General

    Reaction Pathway and Kinetic Modeling

    Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms of dimethylgermane, including characterizing transient species and modeling reaction kinetics.

    The activation energy (Ea), which is the energy difference between the reactants and the transition state, dictates the rate of a chemical reaction. slideshare.netmdpi.comsavemyexams.com A higher activation energy corresponds to a slower reaction rate. slideshare.net Theoretical methods are extensively used to locate transition state structures and calculate their energies, providing insights into reaction barriers. mdpi.com

    For reactions involving dimethylgermane, quantum chemical calculations have been employed to understand reactivity. For example, in the reaction of germylene (GeH₂) with dimethylgermane, quantum chemical calculations at the G2(MP2,SVP)//B3LYP level showed that the lack of reactivity of dimethylgermylene (GeMe₂) with dimethylgermane is due to a positive energy barrier for the rearrangement of the initially formed complex. researchgate.net In contrast, the reaction of silylene (SiH₂) with dimethylgermane proceeds with a negative activation energy, indicating a barrierless reaction. phorteeducacional.com.br

    Studies on the decomposition of germane (GeH₄) have shown that the main channel leads to the formation of germylene (GeH₂), which then decomposes to atomic germanium and hydrogen. researchgate.netsci-hub.se The dissociation of GeH₂ to Ge and H₂ is a spin-forbidden reaction with a calculated activation energy of 160.3 kJ/mol at the minimum energy crossing point between the singlet and triplet states. researchgate.netsci-hub.se

    The reaction of the hydroxyl radical (OH) with species similar to dimethylgermane, such as dimethyl carbonate, has been studied computationally to identify different reaction pathways, including hydrogen abstraction and OH addition, each with its specific activation energy. researchgate.netnih.gov For instance, hydrogen atom abstraction from the methyl groups has calculated energy barriers, while OH addition to the central atom can have a different, often higher, energy barrier. nih.gov

    The free energy profile for a reaction can be complex, with multiple minima corresponding to intermediates and multiple peaks corresponding to transition states. uio.noresearchgate.net For multi-step reactions, the step with the highest free energy transition state is the rate-determining step. ustc.edu.cn The study of the reaction of dimethylsilylene (SiMe₂) with dimethylgermane revealed that the lower reactivity compared to its reaction with dimethylsilane (B7800572) is due to a higher secondary barrier for the rearrangement of the initially formed complex. phorteeducacional.com.br

    Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rates of unimolecular reactions. slideshare.netcolorado.eduprsu.ac.in It assumes that energy is rapidly distributed among all the vibrational modes of a molecule before reaction occurs. colorado.edu The theory is particularly useful for describing reactions that are dependent on pressure and temperature.

    The application of RRKM theory requires knowledge of the vibrational frequencies of the reactant and the transition state, as well as the activation energy for the reaction. slideshare.net These parameters are often obtained from quantum chemical calculations. The theory has been instrumental in interpreting experimental kinetic data and providing a deeper understanding of the reaction dynamics of germanium compounds. researchgate.netresearchgate.netsci-hub.senih.gov

    Intersystem crossing (ISC) is a non-adiabatic process involving a transition between potential energy surfaces of different spin multiplicities (e.g., from a singlet to a triplet state). semanticscholar.org This process can be a crucial step in the reaction mechanisms of many molecules, especially those containing heavy atoms like germanium, where spin-orbit coupling is significant. mdpi.comresearchgate.netsci-hub.sensf.govacs.orgdoubtnut.com

    More advanced methods, such as ab initio multiple spawning (AIMS) molecular dynamics, have also been used to model intersystem crossing in germanium-containing molecules like GeH₂. semanticscholar.orgnsf.gov These methods can provide a more detailed picture of the non-adiabatic dynamics. Theoretical studies have shown that for reactions involving germanium species, such as the reaction of atomic germanium with germane, intersystem crossing from a triplet to a singlet surface is a key part of the reaction mechanism. nsf.gov The efficiency of ISC is enhanced by the "heavy atom effect" of germanium. doubtnut.com

    Advanced Applications of Dimethylgermane in Materials Science and Catalysis

    Development of Advanced Functional Materials

    Synthesis of Components for Optical Materials and Electronic Devices

    Dimethylgermane ((CH₃)₂GeH₂) is a significant precursor in the fabrication of advanced optical and electronic materials, primarily through chemical vapor deposition (CVD) and related techniques. googleapis.com Its utility lies in its ability to decompose at relatively low temperatures to deposit high-purity germanium-containing thin films. These films are integral to a variety of semiconductor and optoelectronic devices. ontosight.ai

    The compound is employed in the synthesis of germanium (Ge) and germanium-alloy films, such as germanium-tin (GeSn), which are crucial for next-generation electronic and photonic applications. ontosight.airsc.org The deposition of these materials onto silicon (Si) wafers is a key step in creating heterostructures that can enhance device performance. For instance, Ge-on-Si structures are used in high-performance photodetectors. rsc.org The use of organogermanium precursors like dimethylgermane is advantageous for processes such as Metalorganic Vapor Phase Epitaxy (MOVPE), where precise control over film thickness and composition is essential. wikipedia.org

    A significant area of application is the synthesis of germanium quantum dots (Ge QDs). diva-portal.org Ge QDs are nanocrystals that exhibit quantum confinement effects, leading to unique size-dependent optical and electrical properties. diva-portal.orgibm.com These properties make them highly promising for applications in thermoelectrics, where they can increase electrical conductivity while reducing thermal conductivity, and in advanced optical devices. diva-portal.org The synthesis of Ge QDs can be achieved through various methods, including the thermal decomposition of germanium precursors. nih.gov While germane (B1219785) (GeH₄) is commonly used, organogermanium compounds offer alternative routes for QD synthesis. diva-portal.orgibm.com

    The table below summarizes the application of germanium-based precursors in the synthesis of materials for optical and electronic devices.

    Precursor/MethodDeposited Material/StructureKey Application(s)Relevant Findings
    DimethylgermaneGe, GeSi, GeSn thin filmsSemiconductors, OptoelectronicsServes as a precursor for depositing thin films used in various electronic and optoelectronic devices. ontosight.ai
    Hot-Wire CVD with DimethylgermaneMicrocrystalline GeC filmsThin-film technologiesEnables the deposition of microcrystalline germanium carbon (µc-Ge₁₋ₓCₓ) thin films. researchgate.net
    Chlorogermane (GeH₃Cl)Ge and GeSn heterostructuresPhotodetectors, Next-gen technologiesAn alternative to specialty germanes (e.g., Ge₂H₆), allowing for high-efficiency deposition of pure Ge and GeSn layers at ultra-low temperatures (200–360 °C), suitable for fabricating high-performance photodetectors. rsc.orgrsc.org
    GeH₄ in RPCVDGe Quantum Dots (QDs) on SiThermoelectric devicesFabrication of multi-layer Ge QDs sandwiched between silicon films; shorter deposition times yield smaller dots with higher strain, potentially increasing electrical conductivity for thermoelectric applications. diva-portal.org
    Reduction of ChlorogermanesGe Quantum Dots (colloidal)Optical studiesSynthesis of Ge QDs with varying sizes (60 to >200 Å); the optical properties, such as the direct band gap transitions, show a strong size dependence, which is crucial for tuning the material for specific optical applications. ibm.com

    Catalytic Roles in Chemical Synthesis and Transformations

    While organogermanium chemistry is less developed than that of its silicon and tin counterparts, organogermanium compounds are gaining interest for their unique catalytic activities. wikipedia.orgrsc.org They have been explored as catalysts in a range of organic reactions, often functioning as Lewis acids or participating in transition-metal-catalyzed cycles. ontosight.airsc.org

    Organogermanium compounds have demonstrated catalytic potential across several classes of organic transformations. ontosight.ainajah.edu Their reactivity, which is intermediate between organosilanes and organostannanes, allows for unique applications in synthesis. wikipedia.org

    A notable application is in Lewis acid catalysis. Certain germanium(IV) compounds, such as bis(catecholato)germane, have been shown to be effective catalysts for reactions like the Friedel-Crafts alkylation of indoles with β-nitrostyrenes. rsc.org More recently, mononuclear organogermanium(IV) complexes have been synthesized and successfully employed as Lewis acid catalysts in the [3+2] cycloaddition reaction between sodium azide (B81097) and various nitriles to produce 5-substituted-1H-tetrazoles with high yields. rsc.org

    In the realm of transition-metal catalysis, organogermanes are utilized as coupling partners in cross-coupling reactions. wikipedia.org Although historically considered less reactive than other organometallics, specific organogermanes can be activated by highly electrophilic catalysts, such as cationic palladium nanoparticles or Pd(TFA)₂. wikipedia.org This allows for chemoselective couplings where other reactive groups, like boronic esters, remain intact. wikipedia.org Germanium catalysts, particularly GeO₂, are also used commercially in the production of polyesters. alfachemic.com Furthermore, germanium-based catalysts have been applied to the hydrogenation of α,β-unsaturated aldehydes and the decomposition of acetylene (B1199291) to form carbon nanostructures. alfachemic.com

    The table below details examples of organogermanium compounds used as catalysts.

    Organogermanium Catalyst TypeReaction CatalyzedSubstratesKey Features
    Mononuclear Organogermanium(IV) Complexes[3+2] CycloadditionSodium azide, various nitrilesActs as a Lewis acid catalyst, achieving product yields of up to 96% for 5-substituted-1H-tetrazoles. rsc.org
    Bis(catecholato)germaneFriedel–Crafts AlkylationIndole, β-nitrostyrene derivatives, aldehydesFunctions as a Lewis acid catalyst in various reactions, including oligomerization, hydrosilylation, and hydroboration. rsc.org
    [GeCl{N(SiMe₃)₂}₃]HydrophosphinationDiphenylphosphine, styrenes, internal alkynesCatalyzes the addition of a P-H bond across unsaturated C-C bonds. rsc.org
    ArGeEt₃ (with Pd catalyst)Cross-coupling Reactions (e.g., C-O coupling)Aryl germanes, alcoholsRequires a highly electrophilic Pd catalyst (e.g., Pd(TFA)₂) for activation; exhibits excellent chemoselectivity. wikipedia.org
    GeO₂Polyester ProductionMonomers for polyestersA widely used industrial catalyst with good stability and catalytic properties. alfachemic.com

    Hydrogermylation, the addition of a Ge-H bond across an unsaturated carbon-carbon bond, is a direct and atom-economical method for synthesizing organogermanium compounds. rsc.orgchinesechemsoc.org Achieving control over the stereoselectivity (the 3D arrangement of atoms) and enantioselectivity (the preference for one of two mirror-image products) in these reactions is a significant challenge but offers access to valuable chiral organogermanes. chinesechemsoc.orgnih.gov

    Significant progress has been made using transition metal catalysts. Palladium-catalyzed hydrogermylation of ynamides (alkynes with a nitrogen substituent) can be controlled to produce either α- or β-adducts with high regio- and stereoselectivity by tuning the phosphine (B1218219) ligand. acs.org This regiodivergent process yields stereodefined vinylgermanes that are useful building blocks in organic synthesis. acs.org Similarly, palladium complexes have been used for the hydrogermylation of acetylenes, where cis-addition products often predominate. scispace.com

    The quest for enantioselective hydrogermylation has led to the exploration of chiral catalysts. chinesechemsoc.org Copper-catalyzed asymmetric hydrogermylation has emerged as a promising strategy. By employing a suitable chiral ligand, such as BINAP, Cu(I) catalysts can facilitate the conjugate addition of hydrogermanes to α,β-unsaturated compounds, though achieving high chemo- and enantioselectivity can be challenging. chinesechemsoc.org The design of catalysts that can effectively control the stereochemistry at either the carbon or the germanium center is an active area of research. chinesechemsoc.org The development of dirhodium catalysts has also been crucial for achieving high site- and enantioselectivity in C-H functionalization reactions, a related field that provides principles applicable to stereocontrolled catalysis. nih.gov

    Catalytic SystemSubstrate TypeSelectivity ControlProduct Type
    Pd(PPh₃)₄ / Phosphine LigandsYnamidesRegio- and stereoselective (cis-hydrogermylation). Selectivity is controlled by the choice of phosphine ligand. acs.orgα,E- or β,E-Vinylgermanes
    [CpRu(MeCN)₃]PF₆ or (CpRuCl)₄Propargylic AlcoholsRegio- and stereoselective (trans-hydrogermylation). Regioselectivity is inverted depending on the Ru catalyst. acs.orgVinylgermanes
    (PNS)Pd ComplexTerminal AlkynesRegio- and stereoselective (syn-addition). rsc.orgrsc.orgTerminal Vinylgermanes
    CuOAc / Chiral Ligands (e.g., BINAP)α,β-Unsaturated KetonesEnantioselective. The choice of chiral ligand is critical for controlling the stereochemistry. chinesechemsoc.orgChiral Organogermanes

    Organogermanium Compounds as Catalysts in Various Organic Reactions

    Synthesis of Precursors and Intermediates for Further Organogermanium Research and Development

    Dimethylgermane is a fundamental starting material for the synthesis of a wide array of precursors and intermediates used in organogermanium research. Its reactivity allows for the introduction of the dimethylgermyl moiety into various molecular frameworks, paving the way for the creation of more complex and functionally diverse compounds. wikipedia.org

    One of the most straightforward transformations is the halogenation of dimethylgermane. For example, the reaction of dimethylgermane with bromine (Br₂) produces dibromo(dimethyl)germane ((CH₃)₂GeBr₂). ontosight.ai This dihalide is a versatile precursor itself, as the germanium-bromine bonds are susceptible to nucleophilic substitution, enabling the synthesis of more elaborate organogermanium structures. vulcanchem.com Similarly, dichloro(dimethyl)germane ((CH₃)₂GeCl₂), another key intermediate, can be synthesized and used in exchange reactions to create novel organogermanium(IV) catecholate complexes or other compounds for proteomics research and chemical synthesis. ereztech.commdpi.com

    Dimethylgermane is also used to generate reactive intermediates like dimethylgermylene ([Me₂Ge]), a germanium analogue of a carbene. acs.org For instance, dibenzo-7-dimethylgermanorbornadiene, which can be conveniently prepared from dichloro(dimethyl)germane, serves as a molecular precursor that can transfer the [Me₂Ge] group to unsaturated substrates. acs.org This transfer chemistry opens up routes to novel heterocyclic germanium compounds. acs.org The development of such precursors is crucial for expanding the scope of organogermanium chemistry and exploring its synthetic potential. rsc.orgnih.gov

    Precursor from DimethylgermaneSynthesis MethodKey Application(s)
    Dibromo(dimethyl)germaneReaction of dimethylgermane with bromine. ontosight.aiPrecursor for Ge-containing thin films (Ge, GeSi, GeSn) and other organogermanium compounds via substitution. ontosight.ai
    Dichloro(dimethyl)germaneHalogenation of a dimethylgermane source.Intermediate for proteomics research; synthesis of organogermanium(IV) catecholates and other complexes. ereztech.commdpi.com
    Dimethylgermylene ([Me₂Ge])Transfer from a precursor like dibenzo-7-dimethylgermanorbornadiene. acs.orgReactive intermediate for synthesis of germoles and other heterocyclic compounds. acs.org
    Tetraethylgermane (B1293566)Reaction of GeCl₄ with diethylzinc (B1219324) (analogous synthesis). wikipedia.orgHistorical first organogermanium compound; building block in organogermanium chemistry. wikipedia.org
    Isobutylgermane(Not from dimethylgermane, but related)Used in MOVPE for deposition of Ge semiconductor films. wikipedia.org

    Q & A

    Q. What experimental design principles are critical for synthesizing and characterizing dimethylgermane to ensure reproducibility?

    • Methodological Answer : Reproducibility hinges on meticulous documentation of synthesis protocols, including reagent purity (e.g., germanium precursors), reaction conditions (temperature, catalysts), and purification methods. Adopt FAIR data principles by recording raw spectral data (e.g., NMR, IR) and metadata (e.g., solvent, instrument calibration) in structured formats . For characterization, cross-validate results using multiple techniques (e.g., mass spectrometry paired with computational simulations) to mitigate instrumental bias .

    Q. How can researchers systematically address safety concerns when handling dimethylgermane in laboratory settings?

    • Methodological Answer : Conduct a risk assessment focusing on dimethylgermane’s reactivity (e.g., pyrophoric tendencies) and toxicity. Document safety protocols using templates aligned with institutional ethics boards, including emergency procedures, PPE requirements, and waste disposal guidelines. Reference Material Safety Data Sheets (MSDS) and integrate hazard annotations into research data repositories for transparency .

    Q. What spectroscopic techniques are most effective for analyzing dimethylgermane’s molecular structure, and how should data be interpreted?

    Q. How can contradictions between experimental and computational data in dimethylgermane studies be resolved?

    • Methodological Answer : Apply mixed-methods sampling: Replicate experiments under controlled conditions to isolate variables (e.g., trace oxygen in synthesis) while refining computational models (e.g., adjusting basis sets in DFT). Use discrepancy analysis frameworks to identify systematic errors (e.g., calibration drift) or model limitations (e.g., neglecting solvent effects). Publish negative results and computational workflows to enable community-driven validation .

    Q. What strategies optimize the integration of interdisciplinary data (e.g., synthetic chemistry with materials science) in dimethylgermane research?

    • Methodological Answer : Adopt ontology-driven metadata schemas to annotate datasets across domains (e.g., linking Ge-Ge bond lengths to thermal stability in materials applications). Use platforms like NFDI4Chem to curate benchmark datasets combining experimental and theoretical results, ensuring machine readability and semantic clarity. Establish cross-institutional collaborations to harmonize data standards .

    Q. How should researchers design studies to investigate dimethylgermane’s reactivity under varying environmental conditions (e.g., humidity, light)?

    • Methodological Answer : Implement factorial experimental designs to test interactions between variables (e.g., humidity × UV exposure). Use in-situ spectroscopic monitoring (e.g., FTIR kinetics) to capture transient intermediates. Archive time-stamped raw data and preprocessing scripts to enable retrospective analysis. For high-risk conditions, leverage computational fluid dynamics (CFD) to simulate degradation pathways before lab validation .

    Data Management and Validation

    Q. What best practices ensure long-term usability of dimethylgermane research data for meta-analyses?

    • Methodological Answer : Follow discipline-specific checklists (e.g., DFG guidelines) to document data provenance, including instrument models, software versions, and calibration records. Use repositories with DOI assignment and version control (e.g., Zenodo, Chemotion). Embed machine-readable metadata (e.g., using CML formats) to facilitate automated data mining .

    Q. How can researchers validate the accuracy of quantum mechanical models for dimethylgermane’s electronic properties?

    • Methodological Answer : Perform sensitivity analyses by varying computational parameters (e.g., exchange-correlation functionals, basis sets). Compare results with high-resolution photoelectron spectroscopy or X-ray absorption data. Publish validation datasets alongside code repositories (e.g., GitHub) to enable peer benchmarking .

    Q. Tables for Methodological Reference

    Technique Application Validation Step Reference
    DFT SimulationsPredict Ge-Ge bond vibrationsCross-check with experimental Raman
    Factorial DesignTest multi-variable reactivityIn-situ FTIR monitoring
    Ontology AnnotationCross-domain data integrationNFDI4Chem benchmark datasets

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.